molecular formula C11H9N3O3 B14627199 2-Nitro-4-[(pyridin-2-yl)oxy]aniline CAS No. 55564-12-0

2-Nitro-4-[(pyridin-2-yl)oxy]aniline

Katalognummer: B14627199
CAS-Nummer: 55564-12-0
Molekulargewicht: 231.21 g/mol
InChI-Schlüssel: WTCLTOSEOISAPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitro-4-[(pyridin-2-yl)oxy]aniline is an organic compound that belongs to the class of nitroanilines It features a nitro group (-NO2) and a pyridin-2-yloxy group attached to an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-[(pyridin-2-yl)oxy]aniline typically involves the nitration of 4-[(pyridin-2-yl)oxy]aniline. This can be achieved through the reaction of 4-[(pyridin-2-yl)oxy]aniline with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is usually carried out at a controlled temperature to ensure the selective nitration of the aniline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Nitro-4-[(pyridin-2-yl)oxy]aniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the pyridin-2-yloxy group can be replaced by other functional groups.

    Oxidation: The aniline ring can be oxidized to form quinonoid structures under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 2-Amino-4-[(pyridin-2-yl)oxy]aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinonoid derivatives.

Wissenschaftliche Forschungsanwendungen

2-Nitro-4-[(pyridin-2-yl)oxy]aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Nitro-4-[(pyridin-2-yl)oxy]aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of biological pathways. The pyridin-2-yloxy group may enhance the compound’s binding affinity and specificity towards certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Nitroaniline: Lacks the pyridin-2-yloxy group, making it less versatile in terms of chemical reactivity.

    4-Nitroaniline: Similar structure but with the nitro group in a different position, affecting its chemical properties and reactivity.

    2-Amino-4-[(pyridin-2-yl)oxy]aniline: The reduced form of 2-Nitro-4-[(pyridin-2-yl)oxy]aniline, with different biological activities.

Uniqueness

This compound is unique due to the presence of both the nitro and pyridin-2-yloxy groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

55564-12-0

Molekularformel

C11H9N3O3

Molekulargewicht

231.21 g/mol

IUPAC-Name

2-nitro-4-pyridin-2-yloxyaniline

InChI

InChI=1S/C11H9N3O3/c12-9-5-4-8(7-10(9)14(15)16)17-11-3-1-2-6-13-11/h1-7H,12H2

InChI-Schlüssel

WTCLTOSEOISAPU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)OC2=CC(=C(C=C2)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.